molecular formula C21H14Cl2N2O2S B13378810 (5Z)-2-(3-chloroanilino)-5-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5Z)-2-(3-chloroanilino)-5-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B13378810
M. Wt: 429.3 g/mol
InChI Key: VTEIFAQAWSKGIB-ODLFYWEKSA-N
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Description

5-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is often associated with significant biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-2-methylbenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with 3-chlorophenyl isothiocyanate to yield the final thiazolidinone product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce reduced thiazolidinone derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products with different chemical and biological properties.

Scientific Research Applications

5-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: The compound’s potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, are being explored for therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 5-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone core with chlorinated phenyl and furyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H14Cl2N2O2S

Molecular Weight

429.3 g/mol

IUPAC Name

(5Z)-5-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-2-(3-chlorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H14Cl2N2O2S/c1-12-16(6-3-7-17(12)23)18-9-8-15(27-18)11-19-20(26)25-21(28-19)24-14-5-2-4-13(22)10-14/h2-11H,1H3,(H,24,25,26)/b19-11-

InChI Key

VTEIFAQAWSKGIB-ODLFYWEKSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=C\3/C(=O)NC(=NC4=CC(=CC=C4)Cl)S3

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC(=CC=C4)Cl)S3

Origin of Product

United States

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